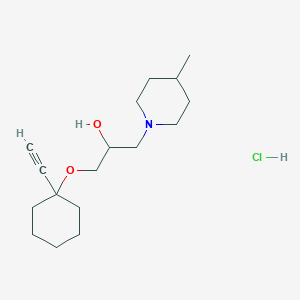![molecular formula C15H11N3O2S B2362150 2-(1,1-dioxydo-4-phényl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acétonitrile CAS No. 1428366-92-0](/img/structure/B2362150.png)
2-(1,1-dioxydo-4-phényl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acétonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile” belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides . This class of compounds has been reported to exhibit various biological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of these compounds is influenced by the functional groups attached to the ring .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-aminobenzenesulfonamides with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives . After bromination of the 3-methyl group, the nucleophilic substitution with the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine provides the respective iodide derivatives . These are then reacted with a series of arylboronic acids via Suzuki coupling to furnish the 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .Molecular Structure Analysis
The molecular structure of “2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile” is likely to be similar to other 1,2,4-benzothiadiazine-1,1-dioxides . The structure is characterized by a sulfur atom adjacent to at least one ring nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving “2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile” are likely to be similar to those of other 1,2,4-benzothiadiazine-1,1-dioxides . These compounds can undergo a variety of reactions depending on the functional groups attached to the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile” are likely to be influenced by its molecular structure and the functional groups attached to the ring .Applications De Recherche Scientifique
Activité antimicrobienne
Le cycle 1,2,4-benzothiadiazine-1,1-dioxyde présente des propriétés antimicrobiennes notables. Les chercheurs ont rapporté son efficacité contre divers agents pathogènes, notamment les bactéries et les champignons. Les caractéristiques structurales du composé, telles que les groupes fonctionnels attachés au cycle, jouent un rôle crucial dans la détermination de son activité antimicrobienne .
Modulation du récepteur AMPA
En 2010, des chercheurs ont synthétisé des dérivés de ce composé et les ont testés comme modulateurs allostériques positifs des récepteurs AMPA. Ces récepteurs sont impliqués dans la neurotransmission excitatrice dans le cerveau .
Mécanisme D'action
Target of Action
The compound, also known as 2-(1,1-dioxo-4-phenyl-1lambda6,2,3-benzothiadiazin-2-yl)acetonitrile, has been reported to interact with several targets. The primary targets include AMPA receptors and PI3Kδ . AMPA receptors are involved in fast synaptic transmission in the central nervous system, while PI3Kδ is a lipid kinase involved in cellular functions such as cell growth and survival .
Mode of Action
The compound acts as a positive allosteric modulator of the AMPA receptors . This means it enhances the activity of these receptors, leading to increased synaptic transmission. As a PI3Kδ inhibitor, the compound prevents the action of PI3Kδ, thereby inhibiting cell growth and survival .
Biochemical Pathways
The compound’s action on AMPA receptors and PI3Kδ affects several biochemical pathways. By modulating AMPA receptors, it influences the glutamatergic signaling pathway , which plays a crucial role in synaptic plasticity, a key process in learning and memory . By inhibiting PI3Kδ, it impacts the PI3K/AKT signaling pathway , which is involved in cell cycle progression, cell survival, and apoptosis .
Result of Action
The compound’s action on AMPA receptors and PI3Kδ leads to various molecular and cellular effects. Its modulation of AMPA receptors can enhance synaptic transmission, potentially improving learning and memory . Its inhibition of PI3Kδ can suppress cell growth and survival, which could be beneficial in conditions characterized by excessive cell proliferation, such as cancer .
Orientations Futures
The future directions for research on “2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile” and similar compounds could involve further exploration of their biological activities and the development of new synthesis methods . Additionally, the study of structure-activity relationships could provide insights into the design of more potent and selective compounds .
Analyse Biochimique
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. For instance, 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported as KATP channel activators . These compounds have been found to be effective and selective inhibitors of insulin release from rat pancreatic B cells .
Cellular Effects
2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile has shown to have effects on various types of cells and cellular processes. For example, it has been tested for anticancer activity against various cancer cell lines including lung, ovary, prostate, breast, and colon cancers . It exhibited moderate to good inhibitory activity against these cell lines .
Molecular Mechanism
The molecular mechanism of action of 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found that cancer cell growth inhibition by certain derivatives could be in part due to the inhibition of tubulin polymerization .
Propriétés
IUPAC Name |
2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c16-10-11-18-17-15(12-6-2-1-3-7-12)13-8-4-5-9-14(13)21(18,19)20/h1-9H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVQUVQRSDYWBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=CC=CC=C32)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2362072.png)
![N-[[4-(3-chlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2362073.png)


![3-hexyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2362077.png)


![3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2362081.png)



![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B2362089.png)
![2-(2-{2-[3,5-Di(tert-butyl)-4-hydroxybenzyl]diazenyl}-2-oxoethyl)-1-isoindolinone](/img/structure/B2362090.png)